Cas no 2172621-33-7 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid structure
2172621-33-7 structure
商品名:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid
CAS番号:2172621-33-7
MF:C28H34N2O5
メガワット:478.579967975616
CID:6080075
PubChem ID:165510755

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid
    • EN300-1545093
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
    • 2172621-33-7
    • インチ: 1S/C28H34N2O5/c1-18(25(31)30(5)24(26(32)33)16-28(2,3)4)14-15-29-27(34)35-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-14,23-24H,15-17H2,1-5H3,(H,29,34)(H,32,33)/b18-14+
    • InChIKey: BTEBYJITYDIIEV-NBVRZTHBSA-N
    • ほほえんだ: O(C(NC/C=C(\C)/C(N(C)C(C(=O)O)CC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 780
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1545093-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1545093-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1545093-1000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
1000mg
$3368.0 2023-09-25
Enamine
EN300-1545093-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
1g
$0.0 2023-06-05
Enamine
EN300-1545093-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1545093-250mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1545093-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1545093-500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1545093-50mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbut-2-enamido]-4,4-dimethylpentanoic acid
2172621-33-7
50mg
$2829.0 2023-09-25

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid 関連文献

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acidに関する追加情報

Chemical Compound CAS No. 2172621-33-7: 2,4-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic Acid

The chemical compound with CAS number 2172621-33-7, named 2,4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-N,2-dimethylbut-2-enamido-4,4-dimethylpentanoic acid, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of amino acids derivatives and is characterized by its intricate functional groups and stereochemistry. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The presence of this group suggests that the compound may be used in advanced chemical synthesis or as an intermediate in the production of bioactive molecules.

Recent studies have highlighted the potential applications of this compound in the field of biopharmaceuticals and drug delivery systems. Researchers have explored its role as a precursor in the synthesis of novel peptide-based drugs, where the Fmoc group plays a critical role in controlling the reactivity and stability of the molecule during synthesis. Additionally, the compound's unique structure has been shown to enhance its solubility and bioavailability, making it a promising candidate for use in targeted drug delivery systems.

The synthesis of CAS No. 2172621-33-7 involves a multi-step process that includes nucleophilic substitution, condensation reactions, and selective protection/deprotection steps. The use of advanced chromatographic techniques has enabled researchers to achieve high purity levels, which are essential for its application in sensitive biological systems. The compound's stability under various pH conditions and temperature ranges has also been extensively studied, further underscoring its suitability for biomedical applications.

In terms of structural analysis, the molecule exhibits a chiral center at the pentanoic acid moiety, which is critical for its stereochemical properties. This chiral center influences the molecule's interaction with biological targets and its overall pharmacokinetic profile. Recent advancements in chiral resolution techniques have allowed for the efficient separation and characterization of enantiomers of this compound, paving the way for its use in enantioselective synthesis.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's molecular interactions. Molecular docking studies have revealed potential binding affinities with various biological receptors, suggesting its role as a lead compound in drug discovery programs. Furthermore, quantum mechanical calculations have provided insights into the electronic structure and reactivity patterns of the molecule, enabling researchers to design more efficient synthetic pathways.

From an environmental standpoint, the biodegradability and ecological impact of CAS No. 2172621-33-7 have been evaluated under controlled laboratory conditions. Results indicate that the compound undergoes gradual degradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. These findings are crucial for assessing its environmental safety profile and ensuring sustainable practices in its production and disposal.

In conclusion, CAS No. 2172621-33-7 represents a cutting-edge chemical entity with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical synthesis and drug development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both academic and industrial research efforts.

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